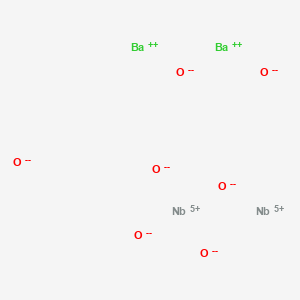![molecular formula C13H12ClN3O B089421 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride CAS No. 101-69-9](/img/structure/B89421.png)
4-[(4-Methoxyphenyl)amino]benzenediazonium chloride
描述
Synthesis Analysis
The synthesis of compounds related to 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride often involves the reaction of diazonium salts with various nucleophiles. For example, Moser et al. (2005) described the synthesis of a complex molecule involving p-methoxycarbonylbenzenediazonium chloride, showcasing the versatility of diazonium compounds in organic synthesis (Moser, Bertolasi, & Vaughan, 2005). This study illustrates the general approach to synthesizing diazonium-based compounds, which could be adapted for the synthesis of 4-[(4-Methoxyphenyl)amino]benzenediazonium chloride.
科学研究应用
-
Synthesis of Secondary Amines
- Field : Organic Chemistry
- Application : The compound 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, which is related to the compound you mentioned, is synthesized via a Schiff bases reduction route . This compound is an important starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The synthesis involves the reduction of nitriles and amides in the presence of a catalyst such as LiAlH4 and NaBH4 .
- Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
-
Antibacterial Applications
- Field : Nanomedicine
- Application : The surface modification of Fe3O4 magnetic nanoparticles by a synthesized Schiff-base, named 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, has potential antibacterial applications .
- Method : Various characterization techniques including, XRD, 13C-NMR, 1H-NMR, SEM, and EDXRF were employed to survey the functional and structural features of the compound .
- Results : The coated Fe3O4 NPs with Schiff base displayed the desired anti-Escherichia coli and anti-Staphylococcus aureus activity .
-
Synthesis of (4-Methoxyphenyl)formamide
- Field : Organic Chemistry
- Application : (4-Methoxyphenyl)amine and its trimethylsilyl derivative are used in the synthesis of (4-Methoxyphenyl)formamide .
- Method : The synthesis involves the reaction of (4-methoxyphenyl)amine with ethyl formate .
- Results : The reaction results in the formation of (4-Methoxyphenyl)formamide .
-
Substitution Reactions of Diazonium Ions
- Field : Organic Chemistry
- Application : Diazonium ions, such as those in benzenediazonium chloride solution, can undergo substitution reactions . In these reactions, the -N2+ group is replaced by something else, and nitrogen is released as nitrogen gas .
- Method : Examples of substitution reactions include the reaction with water to form phenol when the benzenediazonium chloride solution is warmed , and the reaction with potassium iodide solution to form iodobenzene .
- Results : These reactions result in the formation of phenol or iodobenzene, with nitrogen gas being evolved .
-
Coupling Reactions of Diazonium Ions
- Field : Organic Chemistry
- Application : Diazonium ions can also undergo coupling reactions, where the nitrogen is retained and used to make a bridge between two benzene rings .
- Method : Examples of coupling reactions include the reaction with phenol to form an azo compound , and the reaction with naphthalen-2-ol .
- Results : These reactions result in the formation of azo compounds, where two benzene rings are linked by a nitrogen bridge .
-
Gomberg–Bachmann Reaction
- Field : Organic Chemistry
- Application : The Gomberg–Bachmann reaction involves the treatment of benzenediazonium chloride with benzene in the presence of sodium hydroxide .
- Method : This reaction results in the formation of diphenyl .
- Results : The product of this reaction is diphenyl, with nitrogen gas and hydrochloric acid as byproducts .
-
Synthesis of Azo Dyes and Dithiocarbamate
- Field : Organic Chemistry
- Application : The molecular structures of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol synthesized via Schiff bases reduction route are reported . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The synthesis involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .
- Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
-
Preparation of Secondary Amines
- Field : Organic Chemistry
- Application : Secondary amines are important starting materials for the preparation of compounds such as dithiocarbamates and dyes, among others, and form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals, among others .
- Method : The preparation involves N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .
- Results : The resulting secondary amines are used in a variety of applications, including the synthesis of pharmaceuticals and agrochemicals .
-
Synthesis of Diphenyl
- Field : Organic Chemistry
- Application : The Gomberg–Bachmann reaction involves the treatment of benzenediazonium chloride with benzene in the presence of sodium hydroxide .
- Method : This reaction results in the formation of diphenyl .
- Results : The product of this reaction is diphenyl, with nitrogen gas and hydrochloric acid as byproducts .
属性
IUPAC Name |
4-(4-methoxyanilino)benzenediazonium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N3O.ClH/c1-17-13-8-6-11(7-9-13)15-10-2-4-12(16-14)5-3-10;/h2-9,15H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXAHUUIRLOQMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883236 | |
| Record name | Benzenediazonium, 4-[(4-methoxyphenyl)amino]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxyphenyl)amino]benzenediazonium chloride | |
CAS RN |
101-69-9 | |
| Record name | Benzenediazonium, 4-[(4-methoxyphenyl)amino]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenediazonium, 4-((4-methoxyphenyl)amino)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-[(4-methoxyphenyl)amino]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenediazonium, 4-[(4-methoxyphenyl)amino]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(4-methoxyphenyl)amino]benzenediazonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















